Caf1-IN-1

deadenylase Caf1 CNOT7

Research on mRNA deadenylation often struggles with non-selective ribonuclease inhibitors that confound target identification. Caf1-IN-1 (Compound 8j) solves this by delivering submicromolar potency (IC50=0.59 µM) against the Caf1/CNOT7 catalytic subunit and a ~40-fold selectivity window over PARN. - Validated in biochemical assays against the native Ccr4-Not complex - Enables clean phenotypic interpretation at ≤1 µM; ideal tool for dissecting Caf1-specific roles in mRNA decay - Supplied with rigorous analytical data; ready for immediate medicinal chemistry benchmarking or target validation in osteoporosis/cancer models

Molecular Formula C18H23N5O3
Molecular Weight 357.4 g/mol
Cat. No. B12365251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaf1-IN-1
Molecular FormulaC18H23N5O3
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=C(C(=O)N(C1=O)O)N(C=N2)CCC3=CC=CC=C3
InChIInChI=1S/C18H23N5O3/c1-20(2)10-6-11-22-16-15(17(24)23(26)18(22)25)21(13-19-16)12-9-14-7-4-3-5-8-14/h3-5,7-8,13,26H,6,9-12H2,1-2H3
InChIKeyITTTVNWVCMFMMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caf1-IN-1: Caf1 Deadenylase Inhibitor Overview


Caf1-IN-1 (Compound 8j; CAS 1807775-88-7) is a small-molecule inhibitor of the human poly(A)-selective ribonuclease Caf1 (also known as CNOT7), a catalytic subunit of the Ccr4-Not deadenylase complex [1]. It belongs to the chemical class of substituted 1-hydroxy-3,7-dihydro-1H-purine-2,6-diones (1-hydroxy-xanthines) and inhibits Caf1 by chelating the essential Mg2+ ions in the enzyme's active site [2]. Caf1-IN-1 is the most potent compound within its original discovery series, exhibiting an IC50 of 0.59 µM against Caf1 in a fluorescence-based biochemical assay, and it has also been identified as a lead compound for further medicinal chemistry optimization [3].

Caf1-IN-1 vs Generic Caf1 Inhibitors


Substituting Caf1-IN-1 with another Caf1 inhibitor or a general ribonuclease inhibitor without direct comparative data is scientifically unsound. The Caf1 inhibitor landscape comprises diverse chemotypes with wide-ranging potencies and selectivity profiles. For instance, early hits like NSC-86353 exhibit only weak activity (IC50 ≈ 22.8 µM) [1], while more recent drug-like inhibitors from large screens often display IC50 values well above 10 µM [2]. Even within the same 1-hydroxy-xanthine chemotype, minor structural modifications lead to dramatic differences in potency; the direct analog 8e, differing only in the N3-substituent, is ~2.9-fold less potent than Caf1-IN-1 [1]. Furthermore, selectivity against related ribonucleases like PARN varies significantly, making it crucial to select a compound with defined, published selectivity data. Using a non-validated or less potent inhibitor can lead to inconclusive biological results and wasted resources.

Caf1-IN-1 Performance Evidence


Potency vs. Closest Structural Analog (8e)

In the discovery study, Caf1-IN-1 (Compound 8j) was directly compared to its close analog 8e, which differs only in the N3-substituent (N,N-dimethylaminopropyl vs. isohexyl). Caf1-IN-1 demonstrated an IC50 of 0.59 ± 0.11 µM, compared to 1.7 ± 0.4 µM for 8e, under identical assay conditions [1]. This represents a greater than 2.8-fold improvement in potency.

deadenylase Caf1 CNOT7 inhibitor SAR

Most Potent in 1-Hydroxy-Xanthine Series

Caf1-IN-1 (Compound 8j) was identified as the most potent compound in a series of 3,7-disubstituted 1-hydroxy-xanthines [1]. It shows an IC50 of 0.59 ± 0.11 µM against Caf1, a >2.5-fold improvement over the parent 7-phenethyl analog 5j (IC50 = 1.5 ± 0.3 µM). The data confirms that the addition of the N,N-dimethylaminopropyl group at the N3 position confers a significant potency boost.

Caf1 CNOT7 deadenylase inhibitor 1-hydroxy-xanthine

Selectivity Over Ribonuclease PARN

Selectivity is a critical parameter for chemical probe utility. Caf1-IN-1 was profiled against the poly(A)-specific ribonuclease (PARN), a related Mg2+-dependent deadenylase. The compound showed an IC50 of 23.9 ± 3.7 µM for PARN, which is approximately 40-fold higher (weaker) than its IC50 for Caf1 (0.59 ± 0.11 µM) [1]. This indicates a significant selectivity window.

selectivity PARN ribonuclease Caf1 inhibitor

Inhibition of Caf1 Complexes and Isolated Enzyme

A follow-up study confirmed that 1-hydroxy-xanthine derivatives, including Caf1-IN-1, inhibit both the isolated Caf1 enzyme and the heterodimeric Caf1-Ccr4 nuclease module to a similar extent [1]. This demonstrates that the compound's binding to the Caf1 active site is not sterically hindered or conformationally altered in the context of the larger Ccr4-Not deadenylase complex, which is the relevant physiological target.

Ccr4-Not complex CNOT7 CNOT6L deadenylase inhibitor

Validated Lead Scaffold for Inhibitor Development

Caf1-IN-1 was selected as the lead compound for a medicinal chemistry campaign due to its status as the most potent small-molecule Caf1 inhibitor reported at the time (IC50 = 3.30 µM in the context of that study's assay variation) [1]. The SAR derived from modifications of the Caf1-IN-1 scaffold led to the discovery of novel analogs, such as 23k, 23o, 23p, and 23s, which were several times more potent than the lead [1]. This positions Caf1-IN-1 as the foundational molecule for a lineage of improved inhibitors.

lead compound SAR medicinal chemistry Caf1 inhibitor

Superior Potency vs. Drug-like Screen Hits

A 2025 high-throughput screen of 10,880 drug-like compounds identified 15 new Caf1/CNOT7 inhibitors with IC50 values below 25 µM, and a further six inhibitors with IC50 values ranging from 50 to 230 µM [1]. Caf1-IN-1, with its IC50 of 0.59 µM, is over 40-fold more potent than the 25 µM threshold and substantially more potent than the vast majority of hits from this recent, diverse screening effort. While not a direct head-to-head comparison in the same study, this cross-study benchmark highlights the exceptional potency of Caf1-IN-1 relative to the broader chemical space of drug-like Caf1 inhibitors.

drug discovery CNOT7 Caf1 inhibitor screening

Caf1-IN-1 Research & Procurement Scenarios


Biochemical and Cellular Caf1 Inhibition Assays

Given its submicromolar potency (IC50 = 0.59 µM) and defined ~40-fold selectivity window over PARN [1], Caf1-IN-1 is the preferred tool compound for studies aiming to dissect the specific role of the Caf1/CNOT7 nuclease in cellular deadenylation and mRNA decay. The compound's ability to inhibit the Caf1-containing Ccr4-Not complex [2] ensures its activity against the native target. Researchers can confidently attribute observed phenotypes at concentrations ≤ 1 µM to Caf1 inhibition, minimizing confounding PARN-related effects.

Lead Optimization and SAR Benchmarking

Caf1-IN-1 is the established lead compound from the 1-hydroxy-xanthine series [1]. It serves as the critical benchmark for evaluating novel inhibitors developed from this scaffold. Procurement of Caf1-IN-1 enables direct, side-by-side comparison of new analogs against the published SAR data, including the key potency improvements observed with optimized N7-substituents [2]. This is essential for any medicinal chemistry program focused on developing next-generation Caf1 inhibitors for therapeutic applications like osteoporosis or cancer.

Complement to Genetic Knockdown Studies

To differentiate between the catalytic and structural roles of the Caf1/CNOT7 protein within the Ccr4-Not complex, a potent and selective small-molecule inhibitor is required [1]. Caf1-IN-1, with its validated inhibition of the catalytic nuclease activity [2], provides a powerful pharmacological tool to acutely inhibit Caf1 function. This complements slower-acting genetic approaches (e.g., siRNA, CRISPR) and allows for temporal control in experiments investigating mRNA deadenylation dynamics and post-transcriptional gene regulation.

Osteoblast and Bone Metabolism Research

Caf1 inhibition has been proposed as a novel pharmacological strategy for increasing osteoblast activity and bone density, making it a potential treatment for osteoporosis [1]. Caf1-IN-1, as the foundational lead compound for this target in bone biology [2], is a critical reagent for research groups investigating the role of the Ccr4-Not complex in osteoblast differentiation and function. It provides a validated starting point for target validation studies in bone-related cell models.

Technical Documentation Hub

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